

Understanding the chemical structure and properties of Voxelotor for research

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Compound of Interest

Compound Name: *Voxelotor*

Cat. No.: *B611706*

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An In-Depth Technical Guide to **Voxelotor** for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Voxelotor** (Oxbryta), a first-in-class hemoglobin S (HbS) polymerization inhibitor for the treatment of sickle cell disease (SCD). This document details its chemical structure, physicochemical properties, mechanism of action, and summarizes key preclinical and clinical data. Detailed methodologies for seminal experiments are also provided to support further research and development.

Chemical Structure and Properties

Voxelotor is an orally bioavailable small molecule that modulates the oxygen affinity of hemoglobin.^[1] Its chemical and physical properties are summarized below.

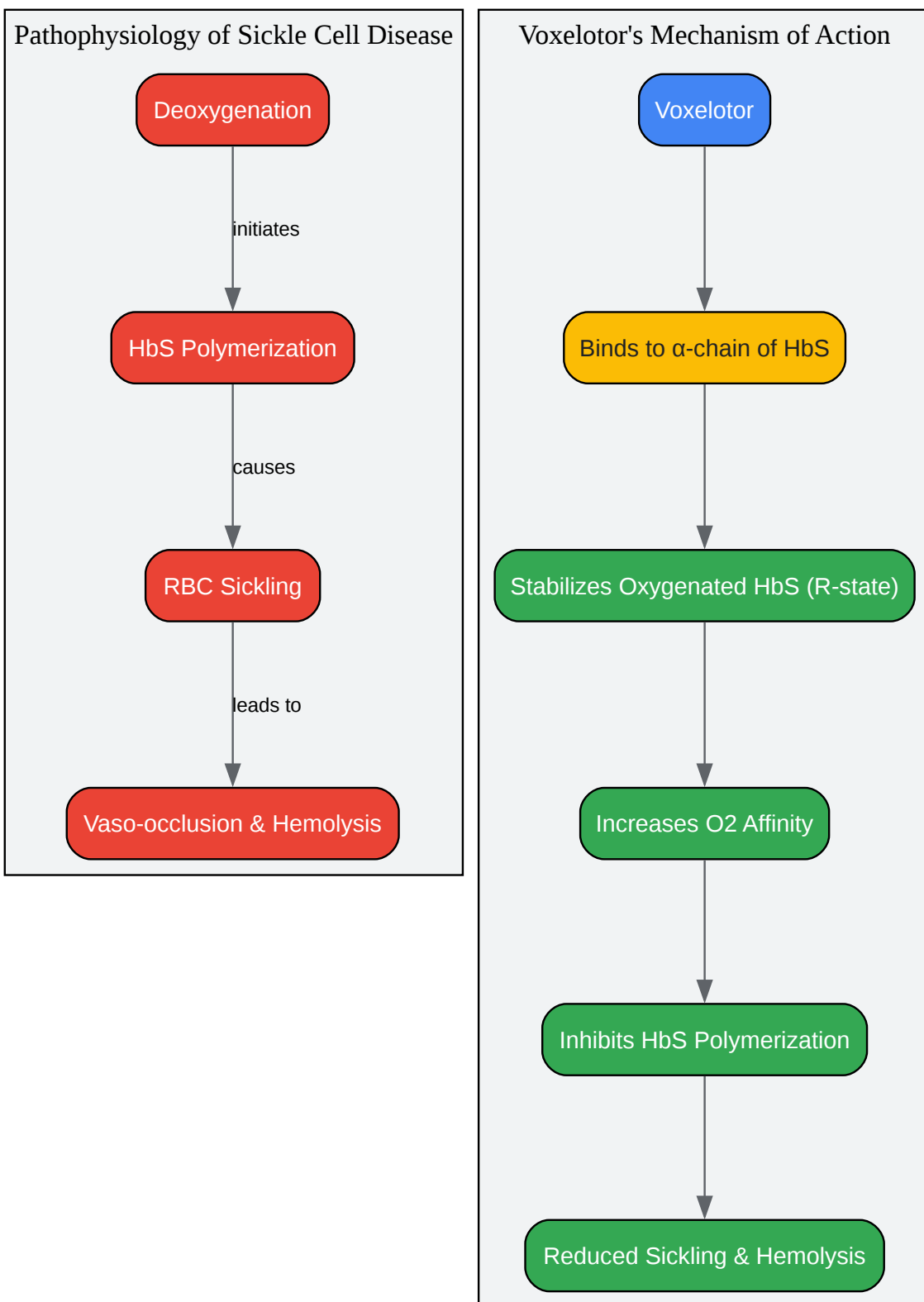
Table 1: Chemical and Physicochemical Properties of **Voxelotor**

Property	Value
IUPAC Name	2-hydroxy-6-[[2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl]methoxy]benzaldehyde[2]
Molecular Formula	C ₁₉ H ₁₉ N ₃ O ₃ [2]
Molecular Weight	337.37 g/mol [3]
SMILES	<chem>CC(C)N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O</chem> [2]
CAS Number	1446321-46-5[2]
Appearance	White-to-yellow-to-beige crystalline solid[4]
Solubility	Insoluble in water (approx. 0.03 mg/mL); highly soluble in acetone and toluene[4]
Melting Point	Not explicitly found in search results.
pKa	Not explicitly found in search results.

Mechanism of Action

Sickle cell disease is caused by a point mutation in the β -globin gene, leading to the production of abnormal hemoglobin (HbS).[5] Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape.[5] These sickled cells can lead to hemolysis, vaso-occlusion, and chronic organ damage.[5]

Voxelotor's primary mechanism of action is the inhibition of HbS polymerization.[6] It achieves this by specifically and reversibly binding to the N-terminal valine of the α -chain of hemoglobin.[1][6] This binding stabilizes the oxygenated, high-affinity (R-state) conformation of both normal hemoglobin (HbA) and sickle hemoglobin (HbS).[6] By increasing hemoglobin's affinity for oxygen, **Voxelotor** reduces the concentration of deoxygenated HbS, the form that is prone to polymerization.[5][6] This ultimately leads to a decrease in RBC sickling, improved RBC deformability, and reduced hemolysis.[5]



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Mechanism of **Voxelotor** in Sickle Cell Disease

Quantitative Data

Efficacy from the HOPE Clinical Trial

The Phase 3 HOPE (Hemoglobin Oxygen Affinity Modulation to Inhibit HbS PolymErization) trial was a randomized, placebo-controlled study that evaluated the efficacy and safety of **Voxelotor** in patients with SCD aged 12 years and older.[\[7\]](#)[\[8\]](#)

Table 2: Key Efficacy Outcomes from the HOPE Trial at Week 72

Outcome	Voxelotor 1500 mg (n=90)	Voxelotor 900 mg (n=92)	Placebo (n=92)
Adjusted Mean Change in Hemoglobin (g/dL) from Baseline	1.0	0.5	0.0
Difference vs. Placebo (95% CI)	1.0 (0.7 to 1.3)	0.5 (0.3 to 0.8)	-
p-value vs. Placebo	<0.0001	0.014	-
Adjusted Mean % Change in Indirect Bilirubin from Baseline	-26.6%	-	-
Difference vs. Placebo (95% CI)	-26.6% (-40.2 to -12.9)	-	-
Adjusted Mean % Change in Reticulocyte Count from Baseline	-18.6%	-	-
Difference vs. Placebo (95% CI)	-18.6% (-33.9 to -3.3)	-	-

Data sourced from the 72-week analysis of the HOPE trial.[\[8\]](#)

Pharmacokinetics in Adults with Sickle Cell Disease

Voxelotor exhibits a linear pharmacokinetic profile.^[9] It is rapidly absorbed and partitions extensively into red blood cells.^[9]

Table 3: Pharmacokinetic Parameters of **Voxelotor** (1500 mg once daily) in Adults with SCD

Parameter	Plasma	Whole Blood
AUC _{0-24h} (µg·hr/mL)	246 (27.7% CV)	3820 (35% CV)
C _{max} (µg/mL)	12.6 (24.8% CV)	179 (33.1% CV)
Half-life (hours)	35.5 (25% CV)	-

Data represents geometric mean (% coefficient of variation).^[4]

Safety Profile from the HOPE Clinical Trial

Voxelotor was generally well-tolerated in the HOPE trial.^[10] The most common adverse reactions are summarized below.

Table 4: Common Adverse Reactions in the HOPE Trial (≥10% in the **Voxelotor** 1500 mg group and >3% higher than placebo)

Adverse Reaction	Voxelotor 1500 mg (n=88)	Placebo (n=91)
Headache	26%	22%
Diarrhea	20%	10%
Abdominal Pain	19%	13%
Nausea	17%	10%
Fatigue	14%	10%
Rash	14%	10%
Pyrexia (Fever)	12%	7%

Data from the HOPE trial.[11]

Experimental Protocols

Measurement of Hemoglobin Oxygen Affinity

Objective: To determine the effect of **Voxelotor** on the oxygen-binding affinity of hemoglobin.

Methodology: Oxygen Equilibrium Curves (OECs) are generated using a Hemox Analyzer.[12]

Protocol:

- Sample Preparation: Purified hemoglobin (25 μ M tetramer) is incubated with varying concentrations of **Voxelotor** in TES buffer for 45 minutes at 37°C.[12]
- Oxygenation: The hemoglobin samples are transferred to the Hemox Analyzer and oxygenated with compressed air for 10 minutes.[12]
- Deoxygenation and Data Acquisition: The samples are then deoxygenated with compressed nitrogen, and the OEC is recorded during this process.[12]
- Data Analysis: The partial pressure of oxygen at which hemoglobin is 50% saturated (p50) is calculated from the OEC using the Hemox Analysis Software. A leftward shift in the OEC (lower p50) indicates increased oxygen affinity.[12]

Assay for Hemoglobin S Polymerization

Objective: To measure the effect of **Voxelotor** on the polymerization of deoxygenated HbS.

Methodology: The delay time of HbS polymerization is measured by monitoring the change in turbidity of a concentrated HbS solution upon deoxygenation.

Protocol:

- Sample Preparation: Purified HbS is prepared in a phosphate buffer.
- Deoxygenation: Deoxygenation is initiated rapidly, for example, by a laser photolysis of carboxyhemoglobin or by the addition of a chemical reducing agent like sodium dithionite.

- **Turbidity Measurement:** The turbidity of the solution is monitored over time by measuring light scattering at a wavelength of 700 nm.
- **Data Analysis:** The delay time is defined as the time from the initiation of deoxygenation to the onset of the rapid increase in light scattering, which signifies the start of polymerization. An increase in the delay time indicates inhibition of polymerization.

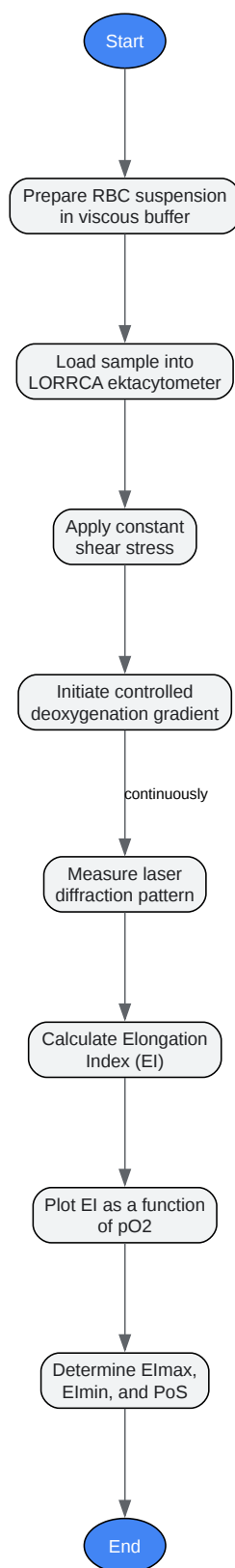
Red Blood Cell Deformability Assay (Oxygen Gradient Ektacytometry)

Objective: To assess the effect of **Voxelotor** on the deformability of sickle RBCs under varying oxygen tensions.

Methodology: Oxygen gradient ektacytometry is performed using a Laser-assisted Optical Rotational Cell Analyzer (LORRCA).

Protocol:

- **Sample Preparation:** Whole blood is diluted in an isotonic viscous buffer (e.g., polyvinylpyrrolidone solution).
- **Measurement:** The RBC suspension is subjected to a constant shear stress in a transparent concentric cylinder system.
- **Deoxygenation Gradient:** A controlled deoxygenation gradient is applied by flushing the system with nitrogen gas.
- **Data Acquisition:** A laser beam is directed through the sample, and the diffraction pattern is captured by a camera. The ellipticity of the diffraction pattern is used to calculate the Elongation Index (EI), a measure of RBC deformability.
- **Data Analysis:** The EI is plotted against the oxygen partial pressure (pO_2). Key parameters include the maximal EI (EI_{max}) under normoxic conditions, the minimum EI (EI_{min}) under hypoxic conditions, and the point of sickling (PoS), which is the pO_2 at which the EI starts to decrease significantly. An improvement in these parameters indicates enhanced RBC deformability.^[13]



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Oxygen Gradient Ektacytometry Workflow

Conclusion

Voxelotor represents a significant advancement in the treatment of sickle cell disease by directly targeting the underlying pathophysiology of HbS polymerization. Its ability to increase hemoglobin levels and reduce hemolysis has been demonstrated in robust clinical trials. This technical guide provides a foundational understanding of **Voxelotor** for researchers and drug development professionals, summarizing its chemical properties, mechanism of action, and key clinical data, while also providing an overview of essential experimental methodologies for its characterization. Further research into the long-term clinical benefits and real-world effectiveness of **Voxelotor** is ongoing.

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